![molecular formula C15H16N4OS B2384029 (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-98-8](/img/structure/B2384029.png)

(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

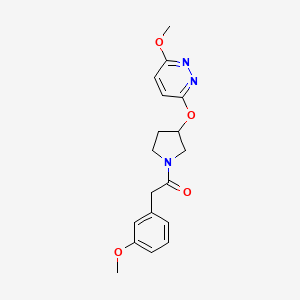

“(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” is a compound that has been studied for its antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli . The compound is a brown solid with a yield of 89% .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature . For a detailed chemical reactions analysis, it would be best to refer to a specialized chemistry text or a chemical reactions analyst.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 266–270°C . For a detailed physical and chemical properties analysis, it would be best to refer to a specialized chemistry text or a physical and chemical properties analyst.

科学的研究の応用

- Applications :

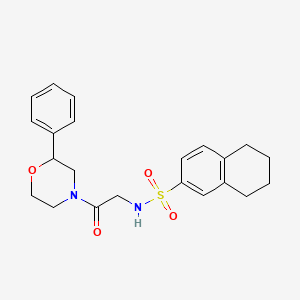

- Microbiological Studies : It can be used to monitor microbiological objects and cellular compartments, aiding in understanding pathogenesis mechanisms of new pathogens within living cells .

- Cellular Uptake and Organelle Binding : The dye’s cellular uptake and its ability to bind to cell organelles can be investigated .

- PCR Kits : Fluorogenic dyes play a crucial role in modern PCR kits for pathogen detection and recognition .

- Applications :

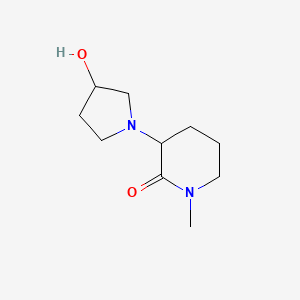

- Cell Cycle Arrest : These derivatives induce S phase arrest in cancer cells, affecting cell cycle progression .

- Apoptosis Induction : They up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and lead to mitochondrial dysfunction, ultimately inducing cell apoptosis .

- Applications :

- Applications :

Fluorogenic Probes for Spectroscopy Applications

Anti-Cancer Properties

COX-1 Inhibition

Antidepressant-Like Effects

Combination Pharmacophores

Safety and Hazards

作用機序

Target of Action

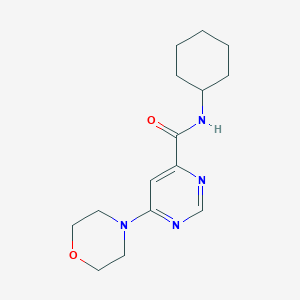

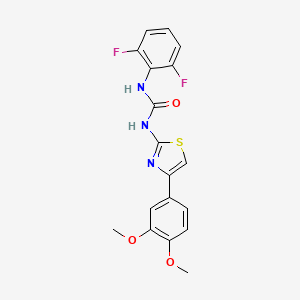

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to a decrease in inflammation .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions .

特性

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-10(2)19-9-8-11(17-19)14(20)16-15-18(3)12-6-4-5-7-13(12)21-15/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJUPDLZIJKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)

![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)

![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2383958.png)

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)